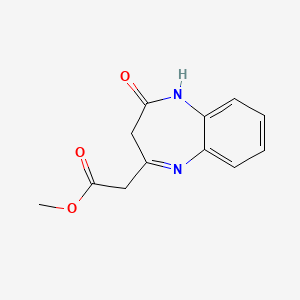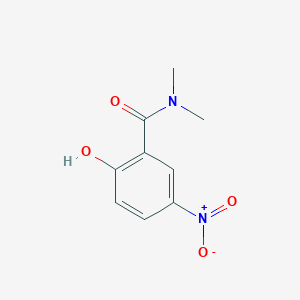![molecular formula C15H12N4O4 B5708196 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent and selective inhibitor of the protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, which leads to the inhibition of downstream signaling pathways. The inhibition of these pathways can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine depend on the specific protein kinase that it inhibits. Inhibition of AKT has been linked to the regulation of cell survival and proliferation. Inhibition of CDK has been linked to the regulation of the cell cycle. Inhibition of GSK3β has been linked to the regulation of glycogen metabolism and cell survival. These effects have been observed in various cell types, including cancer cells and normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in lab experiments include its high potency and selectivity for specific protein kinases. This compound can be used to study the function of specific protein kinases in vitro and in vivo. The limitations of using this compound include its potential toxicity and the need for optimization of the concentration and exposure time for each specific experiment.
Zukünftige Richtungen
The future directions for the use of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in scientific research include its potential use in the development of new cancer therapies. The inhibition of specific protein kinases has been linked to the regulation of various cellular processes that are dysregulated in cancer cells. The development of specific inhibitors for these protein kinases could lead to the development of new cancer therapies. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects that enhance the efficacy of cancer therapies. Further research is needed to optimize the use of this compound in cancer therapy and to identify new targets for inhibition.
Synthesemethoden
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine involves the reaction of 6-nitro-1,3-benzodioxole with 1H-indazole-6-amine in the presence of a suitable catalyst. This reaction produces the desired compound in good yield and high purity. The synthesis of this compound has been reported in various research articles, and the method has been optimized to obtain the best results.
Wissenschaftliche Forschungsanwendungen
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine has been extensively used in scientific research to study the role of protein kinases in various cellular processes. This compound has been used as a tool to investigate the function of specific protein kinases in vitro and in vivo. It has been shown to inhibit the activity of several protein kinases, including AKT, CDK, and GSK3β. The inhibition of these protein kinases has been linked to the regulation of cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-19(21)13-5-15-14(22-8-23-15)3-10(13)6-16-11-2-1-9-7-17-18-12(9)4-11/h1-5,7,16H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKZOVQSYGTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460543 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)


![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)





![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)